molecular formula C13H9Cl2N3O B2816936 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile CAS No. 1225383-63-0

4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile

Cat. No.: B2816936
CAS No.: 1225383-63-0
M. Wt: 294.14
InChI Key: IVIJQBJPKVPGJT-UHFFFAOYSA-N
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Description

4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile is a chemical compound with the molecular formula C13H9Cl2N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichloropyrimidine moiety and a dimethylbenzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile typically involves the reaction of 2,6-dichloropyrimidine with 3,5-dimethylbenzonitrile in the presence of a suitable base and solvent. One common method includes the use of potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile is unique due to its specific combination of a dichloropyrimidine moiety and a dimethylbenzonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(2,6-dichloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c1-7-3-9(6-16)4-8(2)12(7)19-11-5-10(14)17-13(15)18-11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIJQBJPKVPGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC(=NC(=N2)Cl)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

WO 2010150279 describes a process for the formation of Etravirine, comprising condensation of 2,4,6-trichloropyrimidine with 3,5-dimethyl-4-hydroxybenzonitrile to give 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethyl benzonitrile, which is condensed with 4-aminobenzonitrile. Aminolysis of the resulting compound followed by halogenation gives Etravirine.
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